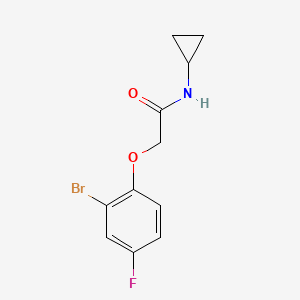![molecular formula C20H21N3O3 B3165738 (2-{[4-(2-甲氧基苯基)哌嗪-1-基]羰基}-1-苯并呋喃-3-基)胺 CAS No. 902938-89-0](/img/structure/B3165738.png)
(2-{[4-(2-甲氧基苯基)哌嗪-1-基]羰基}-1-苯并呋喃-3-基)胺
描述
“(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine” is a compound that has been studied for its potential therapeutic applications . It is a ligand for Alpha1-Adrenergic Receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Molecular Structure Analysis
The compound has been subject to comparative analysis with structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists . In silico docking and molecular dynamics simulations have been used to study the compound .科学研究应用
神经精神疾病中的多巴胺 D2 受体配体
多巴胺 D2 受体 (D2R) 配体在治疗神经精神疾病中起着至关重要的作用,包括精神分裂症、帕金森病、抑郁症和焦虑症。具有高 D2R 亲和力的化合物,例如具有哌嗪和苯并呋喃成分的化合物,在这些疾病的药理干预中至关重要。哌嗪衍生物因其调节多巴胺能途径的能力而特别具有治疗潜力,而多巴胺能途径在各种神经精神疾病的病理生理学中至关重要 (Jůza 等,2022)。
苯并呋喃衍生物的抗菌应用
苯并呋喃衍生物,包括与哌嗪结构结合的苯并呋喃衍生物,表现出显着的抗菌性能。该支架已被确定为开发新型抗菌剂的有前途的药效团,以应对抗生素耐药性的全球挑战。苯并呋喃及其衍生物展示了广泛的生物学和药理学应用,特别是在治疗微生物疾病方面。它们独特的结构特征使它们成为药物发现中获得高效抗菌候选物的特权结构 (Hiremathad 等,2015)。
哌嗪衍生物在药物开发中的应用
哌嗪是一种杂环部分,在药物合理设计中至关重要,具有广泛的治疗用途。哌嗪衍生物因其在治疗抑郁症、精神病、焦虑症等疾病方面的潜力而被探索。哌嗪支架的灵活性允许药代动力学和药效学性质发生显著变化,有助于开发具有优化治疗特征的新分子 (Rathi 等,2016)。
苯并呋喃衍生物的合成和生物活性
苯并呋喃化合物以其强大的生物活性而闻名,包括抗肿瘤、抗菌、抗氧化和抗病毒作用。苯并呋喃衍生物的合成,尤其是那些包含哌嗪部分的衍生物,一直是近期研究的重点,目的是利用这些生物活性进行治疗应用。苯并呋喃衍生物的结构复杂性和生物活性使其成为天然药物先导化合物的潜在候选者 (Miao 等,2019)。
作用机制
Target of Action
The primary target of the compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-ARs, by acting as a ligand . It binds to these receptors, which are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The binding affinity of this compound for alpha1-adrenergic receptors ranges from 22 nM to 250 nM .
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with α1-ARs can influence these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
The compound’s action results in changes at the molecular and cellular level. By binding to α1-ARs, it can influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . This can have therapeutic effects in the treatment of various disorders, as mentioned earlier.
生化分析
Biochemical Properties
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine plays a significant role in biochemical reactions, particularly in its interactions with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels and the lower urinary tract . The compound exhibits affinity for these receptors, potentially acting as an antagonist, which can influence the signaling pathways mediated by catecholamines such as noradrenaline and epinephrine .
Cellular Effects
The effects of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving alpha1-adrenergic receptors. This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as smooth muscle contraction and neurotransmitter release . The compound’s impact on these pathways highlights its potential therapeutic applications in conditions like hypertension and benign prostate hyperplasia.
Molecular Mechanism
At the molecular level, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine exerts its effects through binding interactions with alpha1-adrenergic receptors. This binding inhibits the receptor’s activity, preventing the usual response to endogenous catecholamines . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction with natural ligands and thereby modulating downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine vary with different dosages in animal models. At lower doses, the compound effectively modulates alpha1-adrenergic receptor activity without significant adverse effects . At higher doses, toxic effects may be observed, including potential impacts on cardiovascular function and central nervous system activity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. The compound undergoes metabolic processes that can affect its activity and clearance from the body . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures the compound reaches its intended site of action within the cell .
属性
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-5-3-7-15(17)22-10-12-23(13-11-22)20(24)19-18(21)14-6-2-4-8-16(14)26-19/h2-9H,10-13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBFRXTXWAOWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)

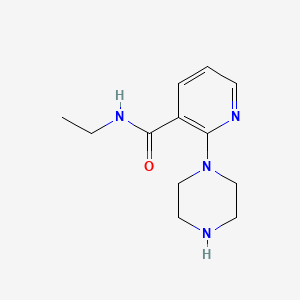
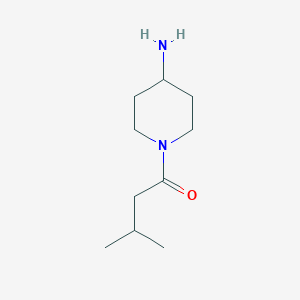
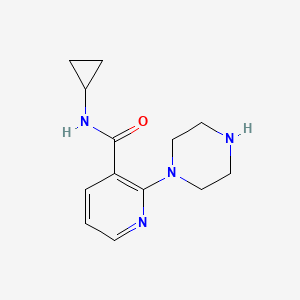
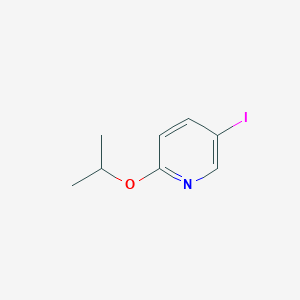
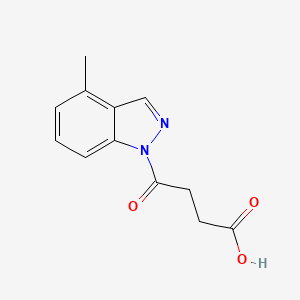


![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)
![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)
![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)
